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Introduction
Postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein in the postsynaptic

density of excitatory synapses. Through its multiple protein-protein interaction domains,

including three PSD-95/Discs-large/ZO-1 (PDZ) domains, it plays a pivotal role in the assembly

and modulation of synaptic signaling complexes. Notably, the interaction of PSD-95 with the

NMDA receptor and neuronal nitric oxide synthase (nNOS) is implicated in excitotoxic neuronal

damage following ischemic stroke. AVLX-144 (also known as UCCB01-144 or Tat-N-dimer) is a

promising dimeric peptide-based inhibitor of PSD-95 designed to disrupt these pathological

interactions and is currently under clinical investigation for the treatment of acute ischemic

stroke.[1] This technical guide provides an in-depth overview of the binding affinity of AVLX-144

to the PDZ domains of PSD-95, the experimental methodologies used to characterize this

interaction, and the relevant signaling pathways.

Quantitative Binding Affinity Data
AVLX-144 is a bivalent inhibitor that simultaneously targets the first two PDZ domains (PDZ1

and PDZ2) of PSD-95. This dimeric nature results in a significantly higher binding affinity
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compared to its monomeric counterparts. The binding affinity of AVLX-144 and related

compounds has been quantified using fluorescence polarization assays.

Compound
Target
Domain(s)

Binding
Affinity (Ki)

Fold Increase
in Affinity (vs.
Tat-NR2B9c)

Reference

AVLX-144 (Tat-

N-dimer)
PDZ1-2 4.6 nM ~1000-fold [2][3]

Tat-NR2B9c

(monomeric)
PDZ1/PDZ2

4,600 nM (4.6

µM)
1-fold [2]

N-dimer PDZ1-2 9.3 nM ~500-fold [2]

ReTat-N-dimer PDZ1-2 5.1 nM ~900-fold [2]

Experimental Protocols
The primary method for determining the binding affinity of AVLX-144 to PSD-95 PDZ domains

is the Fluorescence Polarization (FP) Assay. Below is a representative protocol synthesized

from established methodologies for studying PSD-95 inhibitors.

Fluorescence Polarization (FP) Competition Assay
Objective: To determine the inhibitory constant (Ki) of AVLX-144 for the PSD-95 PDZ1-2

domains by measuring its ability to displace a fluorescently labeled tracer peptide.

Materials:

Protein: Purified recombinant tandem PDZ1-2 domain of human PSD-95.

Inhibitor: AVLX-144 (Tat-N-dimer).

Tracer: A fluorescently labeled peptide known to bind to the PDZ1-2 domains (e.g., a

fluorescein-labeled peptide derived from the C-terminus of the NMDA receptor subunit

GluN2B).

Assay Buffer: 25 mM HEPES (pH 8.0), 150 mM NaCl, 0.1 mg/mL BSA, and 0.01% NP-40.
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Microplates: Black, low-binding 96-well or 384-well microplates.

Plate Reader: A microplate reader equipped with fluorescence polarization optics.

Procedure:

Reagent Preparation:

Prepare a stock solution of the PDZ1-2 protein in the assay buffer.

Prepare a stock solution of the fluorescent tracer in the assay buffer. The final

concentration of the tracer should be low (e.g., 20 nM) and well below the Kd of its

interaction with the protein to ensure assay sensitivity.

Prepare a serial dilution of AVLX-144 in the assay buffer, covering a wide range of

concentrations (e.g., from picomolar to micromolar).

Assay Setup:

In the wells of the microplate, add the assay buffer.

Add the serially diluted AVLX-144 to the appropriate wells.

Add the PDZ1-2 protein to all wells except for the negative controls (tracer only). A typical

final concentration for the protein would be in the low nanomolar range, optimized to give

a significant polarization shift upon tracer binding.

Include control wells:

Negative Control (Tracer only): Contains only the fluorescent tracer in the assay buffer

to measure the baseline polarization of the free tracer.

Positive Control (Protein + Tracer): Contains the PDZ1-2 protein and the fluorescent

tracer without any inhibitor to measure the maximum polarization signal.

Incubation:

Add the fluorescent tracer to all wells.
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Incubate the plate at room temperature for a sufficient time to allow the binding reaction to

reach equilibrium (e.g., 2 hours), protected from light.

Measurement:

Measure the fluorescence polarization of each well using the microplate reader. The

excitation and emission wavelengths will depend on the fluorophore used for the tracer.

Data Analysis:

The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the

logarithm of the inhibitor (AVLX-144) concentration.

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which

is the concentration of AVLX-144 that displaces 50% of the bound tracer.

The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff

equation, which takes into account the concentration of the fluorescent tracer and its

affinity for the protein.

Signaling Pathways and Mechanism of Action
AVLX-144 exerts its neuroprotective effects by disrupting the formation of a ternary complex

between the NMDA receptor, PSD-95, and nNOS.
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Caption: AVLX-144 inhibits the PSD-95 signaling complex, preventing excitotoxicity.

In the event of an ischemic stroke, excessive glutamate release leads to the overactivation of

NMDA receptors, resulting in a massive influx of calcium ions (Ca2+).[4] PSD-95, through its

PDZ1 and PDZ2 domains, acts as a scaffold, bringing nNOS into close proximity with the

NMDA receptor.[5] This proximity facilitates the Ca2+-dependent activation of nNOS, leading to

the production of nitric oxide (NO) and subsequent neuronal damage. AVLX-144, by binding

with high affinity to the PDZ1 and PDZ2 domains of PSD-95, competitively inhibits the

interaction between PSD-95 and the NMDA receptor, thereby uncoupling this neurotoxic

signaling cascade.[1]

Experimental Workflow Visualization
The general workflow for identifying and characterizing a PSD-95 inhibitor like AVLX-144

involves several key stages, from initial screening to in-depth biophysical characterization.
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Caption: Workflow for the development and validation of PSD-95 inhibitors.
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This workflow begins with the screening of compound libraries to identify initial hits. These hits

are then optimized to improve properties such as binding affinity and stability, as was the case

with the dimerization strategy that led to AVLX-144. Detailed biophysical and structural studies

are then conducted to confirm the binding mechanism and affinity. Finally, the neuroprotective

effects of the lead compound are validated in cellular and animal models of disease.

Conclusion
AVLX-144 is a potent, high-affinity dimeric inhibitor of the PSD-95 PDZ1-2 domains. Its

mechanism of action, which involves the disruption of the neurotoxic PSD-95/NMDA

receptor/nNOS signaling cascade, makes it a promising therapeutic candidate for the treatment

of ischemic stroke. The quantitative binding data and experimental methodologies outlined in

this guide provide a comprehensive technical overview for researchers and drug development

professionals working in the field of neuroprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC
[pmc.ncbi.nlm.nih.gov]

2. pnas.org [pnas.org]

3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [AVLX-144: A High-Affinity Dimeric Inhibitor of PSD-95
PDZ Domains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12373471#avlx-125-binding-affinity-to-psd-95-pdz-
domains]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12373471?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618101/
https://www.pnas.org/doi/10.1073/pnas.1113761109
https://findresearcher.sdu.dk:8443/ws/files/153659834/Selectivity_efficacy_and_toxicity_studies_of_UCCB01_144_a_dimeric_neuroprotective_PSD_95_inhibitor.pdf
https://www.researchgate.net/publication/332759001_Targeting_PSD95-nNOS_interaction_by_Tat-N-dimer_peptide_during_status_epilepticus_is_neuroprotective_in_MAM-pilocarpine_rat_model
https://www.researchgate.net/publication/331474689_Selectivity_efficacy_and_toxicity_studies_of_UCCB01-144_a_dimeric_neuroprotective_PSD-95_inhibitor
https://www.benchchem.com/product/b12373471#avlx-125-binding-affinity-to-psd-95-pdz-domains
https://www.benchchem.com/product/b12373471#avlx-125-binding-affinity-to-psd-95-pdz-domains
https://www.benchchem.com/product/b12373471#avlx-125-binding-affinity-to-psd-95-pdz-domains
https://www.benchchem.com/product/b12373471#avlx-125-binding-affinity-to-psd-95-pdz-domains
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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